4-Bromo-2-methoxy-1-phenoxy-benzene
CAS No.: 364353-97-9
Cat. No.: VC11715789
Molecular Formula: C13H11BrO2
Molecular Weight: 279.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 364353-97-9 |
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Molecular Formula | C13H11BrO2 |
Molecular Weight | 279.13 g/mol |
IUPAC Name | 4-bromo-2-methoxy-1-phenoxybenzene |
Standard InChI | InChI=1S/C13H11BrO2/c1-15-13-9-10(14)7-8-12(13)16-11-5-3-2-4-6-11/h2-9H,1H3 |
Standard InChI Key | VHSOFNWXRPCZNY-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)Br)OC2=CC=CC=C2 |
Canonical SMILES | COC1=C(C=CC(=C1)Br)OC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
The molecular structure of 4-bromo-2-methoxy-1-phenoxy-benzene (C₁₃H₁₁BrO₂) consists of a central benzene ring substituted with:
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A bromine atom at position 4,
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A methoxy group (-OCH₃) at position 2,
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A phenoxy group (-OPh) at position 1.
The IUPAC numbering prioritizes the lowest possible locants, resulting in the 1,2,4 substitution pattern. The phenoxy group introduces a secondary aromatic ring, enhancing the compound’s steric bulk and electronic complexity. Key molecular parameters, inferred from structurally similar compounds, are summarized below:
The bromine atom’s electron-withdrawing nature and the methoxy group’s electron-donating effects create a polarized electronic environment, influencing reactivity in substitution and coupling reactions .
Synthetic Methodologies
Nucleophilic Aromatic Substitution
The phenoxy group can be introduced via nucleophilic aromatic substitution (NAS) on a pre-brominated and methoxylated intermediate. For example, 4-bromo-2-methoxybenzene derivatives may react with phenol under alkaline conditions, leveraging the methoxy group’s activation of the aromatic ring toward electrophilic attack . Typical conditions involve:
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Base: Potassium carbonate or sodium hydride,
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Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO),
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Temperature: 80–120°C for 12–24 hours.
This method parallels the synthesis of 2-bromo-4-methoxy-1-nitrobenzene, where nitration follows bromination .
Ullmann Coupling
Palladium-catalyzed cross-coupling reactions offer a modern alternative. The Ullmann reaction between 4-bromo-2-methoxyiodobenzene and phenol derivatives in the presence of a copper catalyst could yield the target compound . Key parameters include:
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Catalyst: CuI (10 mol%),
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Ligand: 1,10-Phenanthroline,
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Solvent: Toluene or dioxane,
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Temperature: 100–150°C.
This approach minimizes byproducts and improves regioselectivity compared to classical NAS .
Physicochemical Properties and Stability
Thermal Stability
The compound’s thermal decomposition profile is inferred from analogs like 2-bromo-4-methoxy-1-nitrobenzene, which exhibits stability up to 200°C . The phenoxy group’s bulk may reduce volatility, elevating the boiling point relative to simpler bromoanisoles .
Solubility
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Polar solvents: Moderate solubility in DMSO and DMF due to the methoxy and phenoxy groups’ polarity.
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Nonpolar solvents: Limited solubility in hexane or toluene.
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Aqueous solubility: Negligible (logP ≈ 3.5–4.0, estimated via analogy to 4-bromo-2-methylanisole) .
Applications and Derivatives
Pharmaceutical Intermediates
Brominated aryl ethers serve as precursors in antipsychotic and anticancer agents. For instance, the phenoxy moiety is a common pharmacophore in β-adrenergic blockers .
Materials Science
Such compounds are utilized in liquid crystals and polymer stabilizers, where bromine enhances flame retardancy, and the phenoxy group improves thermal resistance .
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